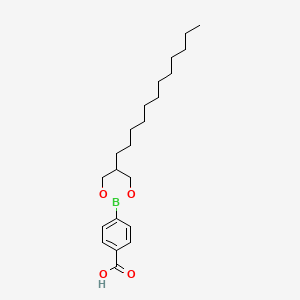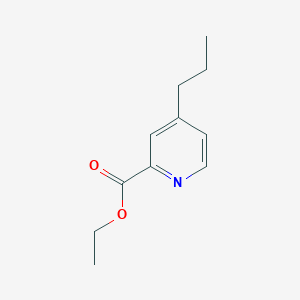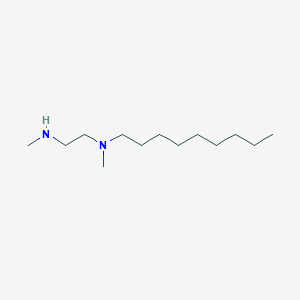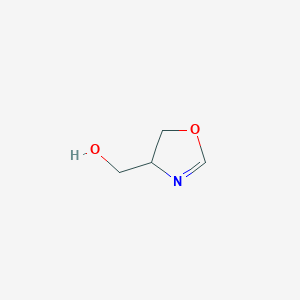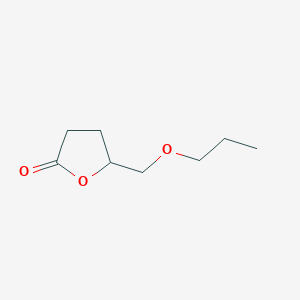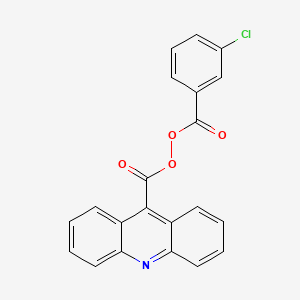![molecular formula C13H13N5O3 B14337720 N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide CAS No. 105592-84-5](/img/structure/B14337720.png)
N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide is a complex organic compound with the chemical formula C₁₃H₁₃N₅O₃ . This compound is characterized by its unique structure, which includes an oxazole ring, an acetamido group, and a phenylhydrazinylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide involves multiple steps. One common synthetic route starts with the preparation of 2-aminophenol, which is then converted to 2-acetamido-phenol through acetylation . This intermediate undergoes a cyclization reaction with phenylhydrazine to form the oxazole ring . The reaction conditions typically involve the use of organic solvents such as toluene and catalysts like potassium phosphate monohydrate . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
化学反応の分析
N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like CuO and I₂, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield amines .
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes . Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
作用機序
The mechanism of action of N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to enzymes and inhibiting their activity . This inhibition can disrupt various biological processes, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
類似化合物との比較
N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide can be compared to other similar compounds, such as N-(2-hydroxy-5-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrosophenyl)acetamide . These compounds share structural similarities but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its combination of an oxazole ring and a phenylhydrazinylidene moiety, which imparts distinct chemical reactivity and biological activity .
特性
CAS番号 |
105592-84-5 |
|---|---|
分子式 |
C13H13N5O3 |
分子量 |
287.27 g/mol |
IUPAC名 |
N-(3-acetamido-4-phenyldiazenyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C13H13N5O3/c1-8(19)14-12-11(13(21-18-12)15-9(2)20)17-16-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,20)(H,14,18,19) |
InChIキー |
GAGMATAOAQWYNY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C(=NO1)NC(=O)C)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
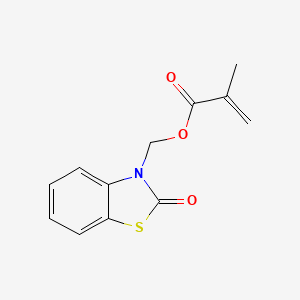
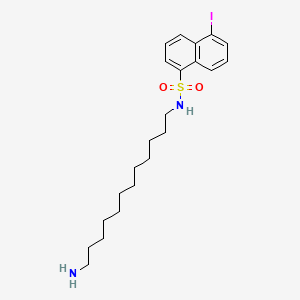
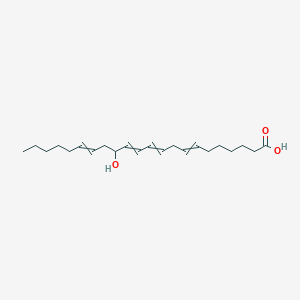
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
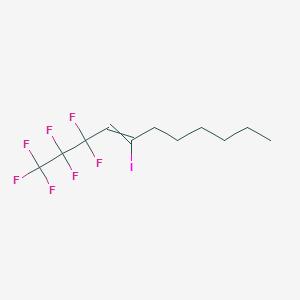
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
